molecular formula C20H25NO4 B11018348 3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B11018348
M. Wt: 343.4 g/mol
InChI Key: MANISRXYSXBZRU-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a synthetic amide derivative characterized by a propanamide backbone. Its structure includes:

  • A 3,4-dimethoxyphenyl group attached to the propyl chain.
  • A 4-methoxyphenethyl moiety as the amide nitrogen substituent.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C20H25NO4/c1-23-17-8-4-15(5-9-17)12-13-21-20(22)11-7-16-6-10-18(24-2)19(14-16)25-3/h4-6,8-10,14H,7,11-13H2,1-3H3,(H,21,22)

InChI Key

MANISRXYSXBZRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylpropanoic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with 2-(4-methoxyphenyl)ethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that methoxy-substituted phenyl compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The compound has been tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth and promoting cell death through mechanisms such as apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar derivatives have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease. The methoxy groups may play a role in reducing pro-inflammatory cytokine production, thereby alleviating symptoms associated with chronic inflammation .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of related compounds:

  • A study published in Molecular Pharmacology demonstrated that similar methoxy-substituted phenyl compounds showed significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
  • Another research highlighted the anti-inflammatory effects of related compounds in animal models, where they significantly reduced markers of inflammation and improved clinical outcomes in models of rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Compound Name Substituent on Amide Nitrogen Key Differences & Implications Reference
Target Compound 4-Methoxyphenethyl Baseline structure for comparison.
3-(3,4-Dimethoxyphenyl)-N-(2-hydroxy-2-(3-nitrophenyl)ethyl)propanamide (3b) 2-Hydroxy-2-(3-nitrophenyl)ethyl Nitro and hydroxy groups introduce polarity, potentially reducing membrane permeability.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide (shorter chain) Benzamide backbone may alter conformational flexibility and binding to targets like enzymes.
N-[2-(4-Methoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide 4-Oxo-3,4-dihydroquinazolin-2-yl Quinazolinone ring could enhance kinase inhibition or DNA intercalation potential.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 3b) increase polarity but may reduce bioavailability .
  • Aromatic rings (e.g., benzamide in Rip-B) may improve stacking interactions with protein targets .

Substituent Variations on the Propanamide Chain

Compound Name Substituent on Propanamide Chain Key Differences & Implications Reference
Target Compound 3,4-Dimethoxyphenyl Balanced lipophilicity for membrane penetration.
(E)-3-(3-Bromo-4-methoxyphenyl)-N-(pyridin-2-yl)-2-...propanamide (42-THP) 3-Bromo-4-methoxyphenyl + pyridin-2-yl Bromine adds steric bulk; pyridinyl enhances hydrogen bonding, possibly improving solubility.
3-(2,5-Dimethoxyphenyl)-N-(4-(4-fluorophenyl)imidazolyl)propanamide (11a) 2,5-Dimethoxyphenyl Altered methoxy positioning may affect electronic distribution and target affinity.
3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide 4-Hydroxyphenyl (no methoxy) Hydroxy groups increase hydrophilicity, potentially reducing CNS penetration.

Key Observations :

  • Halogenation (e.g., bromine in 42-THP) can enhance binding to hydrophobic pockets in enzymes or receptors .
  • Methoxy vs. Hydroxy : Methoxy groups improve metabolic stability compared to hydroxy groups, which are prone to glucuronidation .

Key Observations :

  • High-yield syntheses (e.g., 82% for 3b) often use optimized coupling agents like T3P® or CDI .
  • Purity ≥97% is critical for pharmacological studies, as seen in kinase inhibitor 193 .

Structural-Activity Relationship (SAR) Insights

Methoxy Positioning : 3,4-Dimethoxy substitution (target compound) vs. 2,5-dimethoxy (11a) alters electronic effects. The 3,4 arrangement may enhance π-π interactions in hydrophobic binding pockets .

Amide Chain Length : Propanamide (target) vs. benzamide (Rip-B) affects conformational flexibility. Longer chains may better accommodate bulkier targets .

Hybrid Structures: Introducing heterocycles (e.g., quinazolinone in ) merges amide stability with additional pharmacophores for multitarget engagement.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological implications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Two methoxy groups on the aromatic rings, which may enhance lipophilicity and receptor binding.
  • A propanamide linkage , which is significant for its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of methoxy groups can enhance the ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Studies suggest that it may inhibit the expression of pro-inflammatory cytokines, which are crucial in various inflammatory diseases. For instance, a related compound was shown to reduce IL-6 and TNF-alpha levels in vitro, suggesting a potential mechanism for anti-inflammatory activity.

Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective effects. It could potentially mitigate neuronal damage associated with neurodegenerative diseases through mechanisms such as:

  • Inhibition of apoptosis in neuronal cells.
  • Modulation of neuroinflammatory responses.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential pathways include:

  • Receptor Modulation : Interaction with various neurotransmitter receptors could influence signaling pathways involved in pain and inflammation.
  • Gene Expression Regulation : The compound may affect the transcription of genes involved in inflammatory responses and oxidative stress.

Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal examined the anti-inflammatory effects of related compounds on human cell lines. Results indicated a significant reduction in inflammatory markers when treated with the compound, supporting its potential use in inflammatory conditions .

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers found that similar compounds could prevent neuronal cell death induced by oxidative stress. The study highlighted the role of methoxy groups in enhancing neuroprotective activity .

Data Table: Summary of Biological Activities

Biological ActivityEvidenceReference
AntioxidantEnhanced radical scavenging ability
Anti-inflammatoryReduced IL-6 and TNF-alpha levels in vitro
NeuroprotectivePrevented neuronal cell death from oxidative stress

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